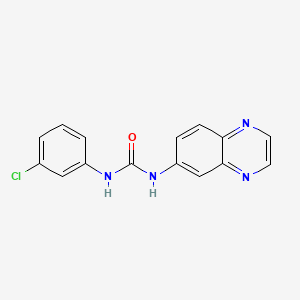

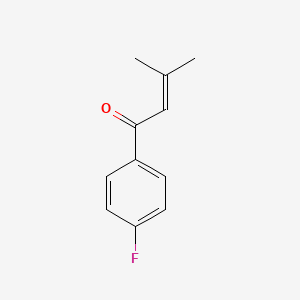

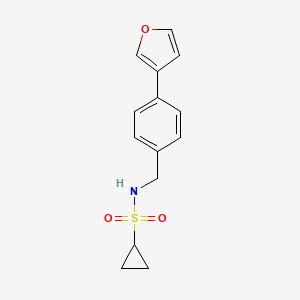

![molecular formula C21H19N5O3 B3012015 N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-17-7](/img/structure/B3012015.png)

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a chemical entity that appears to be related to a class of compounds that include triazolo[4,3-a]pyrazines. These compounds have been studied for their potential pharmacological properties, such as antibronchoconstrictor activity, as seen in the related compound 3-acetamido-6-methyl-8-n-propyl-s-triazolo[4,3-a]pyrazine (I.C.I. 58,301) .

Synthesis Analysis

The synthesis of related triazolo[4,3-a]pyrazine compounds involves multiple stages, starting from sodium [14C] cyanide, as described for the preparation of I.C.I. 58,301 . The overall yield of such a synthesis can be around 26.0%, indicating a moderately efficient process. The specific steps and conditions for the synthesis of this compound are not detailed in the provided papers, but it can be inferred that similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazines is characterized by a fused triazole and pyrazine ring system. The presence of various substituents, such as acetamido, methyl, and propyl groups, can significantly influence the chemical and biological properties of these molecules . The specific molecular interactions and conformational dynamics of this compound would require further analysis through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The metabolism of triazolo[4,3-a]pyrazines in animals involves several pathways, including N-deacetylation, hydroxylation of alkyl side chains, and N-methylation in the heterocyclic ring . These reactions lead to the formation of various metabolites, which can be less biologically active than the parent compound. The specific chemical reactions and metabolic pathways for this compound would need to be elucidated through in vitro and in vivo studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The compound I.C.I. 58,301 is well absorbed after oral administration, extensively metabolized, and rapidly excreted in urine . These properties are crucial for the pharmacokinetic profile of a drug. For a comprehensive analysis of the physical and chemical properties of this compound, experimental data such as melting point, boiling point, partition coefficient, and stability under various conditions would be required.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

This compound and its derivatives have been synthesized as part of studies exploring new anticancer and antimicrobial agents. For example, the synthesis of various heterocycles incorporating an antipyrin moiety has demonstrated potential anticancer and antimicrobial activities, highlighting the utility of these compounds in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Anticonvulsant Activity

Alkanamide derivatives bearing 5-membered heterocyclic rings such as pyrazole and 1,2,4-triazole have been synthesized and evaluated for their anticonvulsant activity. These studies indicate that specific structural features can lead to superior anticonvulsant activities, contributing to the development of new therapeutic agents for seizure disorders (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).

Antimicrobial and Antifungal Activity

Research on pyrazoline and pyrazole derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. Such findings support the exploration of these heterocycles in developing new antimicrobial and antifungal agents, with potential applications in combating infectious diseases (Hassan, 2013).

Insecticidal Applications

The creation of novel heterocycles incorporating a thiadiazole moiety has been investigated for their potential as insecticidal agents against various pests. This research suggests that these compounds could offer new solutions for pest control, contributing to agricultural productivity and protection (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Chemical Synthesis and Reactions

Studies have also focused on the cyclocondensation reactions and synthesis of new pyridine, pyrazole, and triazolopyrimidine derivatives. These chemical investigations are crucial for expanding the chemical space of heterocyclic compounds, with potential implications in various fields of chemistry and material science (Desenko, Komykhov, Orlov, & Meier, 1998).

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXGYJGLFYEFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

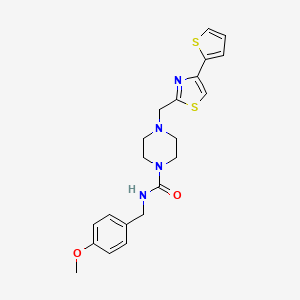

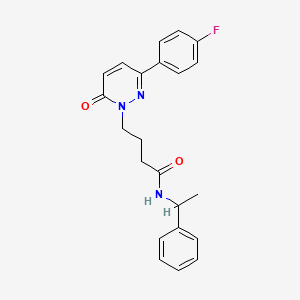

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

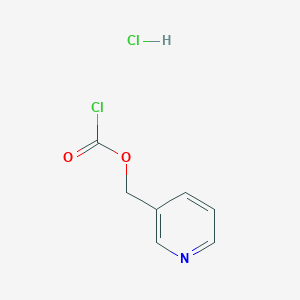

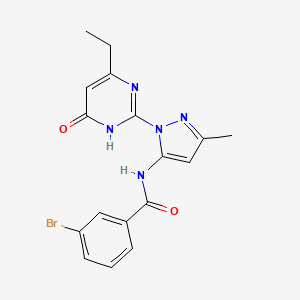

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

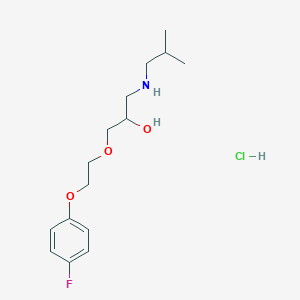

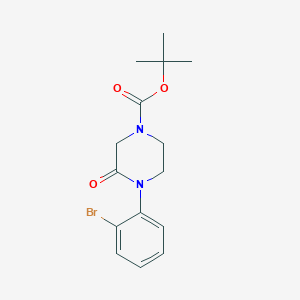

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)